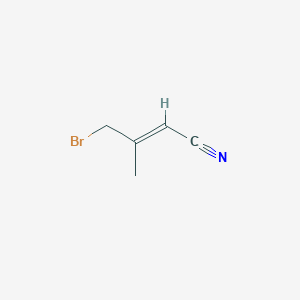
4-Bromo-3-methylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆BrN. It is a nitrile derivative characterized by the presence of a bromine atom and a methyl group attached to a but-2-enenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reactant concentrations, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbut-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different derivatives.
Addition Reactions: The double bond in the but-2-enenitrile moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in dichloromethane (CH₂Cl₂) at low temperatures.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under mild conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of halogenated or hydrogenated products.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbut-2-enenitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbut-1-ene: Similar structure but lacks the nitrile group, leading to different reactivity and applications.
3-Methylbut-2-enenitrile: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-2-methylbut-2-enenitrile: Positional isomer with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-Bromo-3-methylbut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C5H6BrN |
|---|---|
Molecular Weight |
160.01 g/mol |
IUPAC Name |
(E)-4-bromo-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6BrN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |
InChI Key |
UBWBTBRGJMOZOT-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\C#N)/CBr |
Canonical SMILES |
CC(=CC#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















